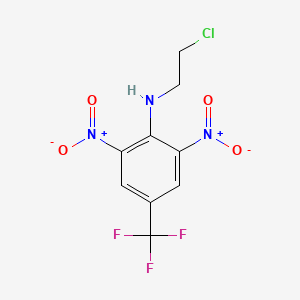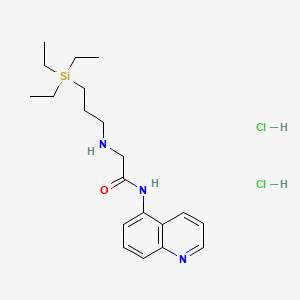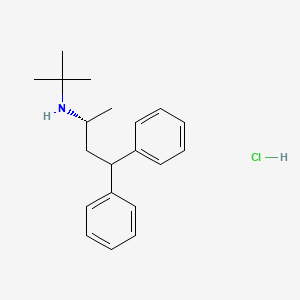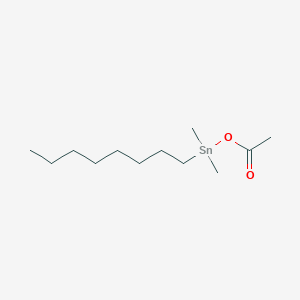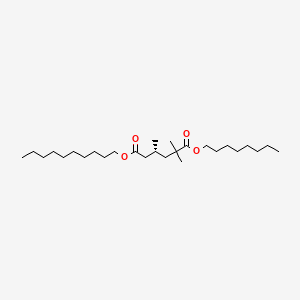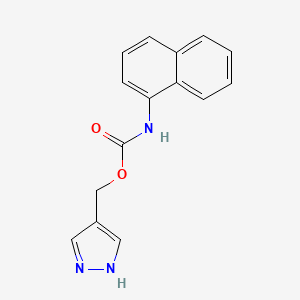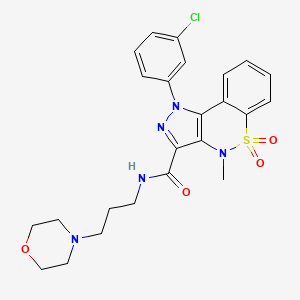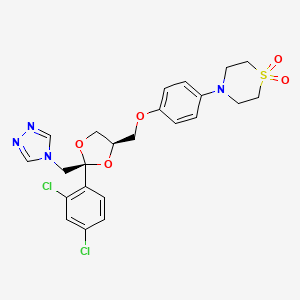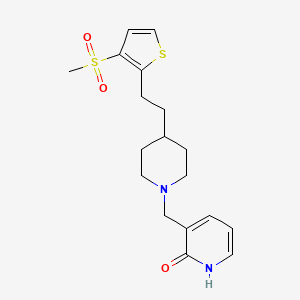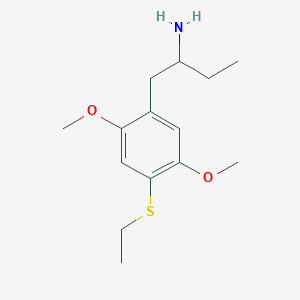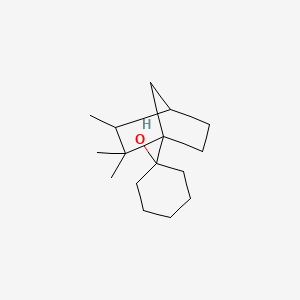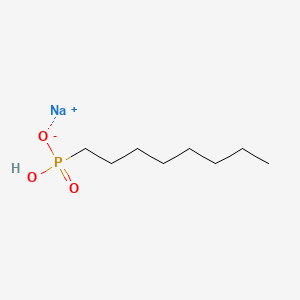
Sodium hydrogen octylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium hydrogen octylphosphonate is an organophosphorus compound with the molecular formula C8H18NaO3P . It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a phosphonate group attached to an octyl chain, which imparts specific chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium hydrogen octylphosphonate typically involves the reaction of octylphosphonic acid with sodium hydroxide. The reaction can be represented as follows:
C8H17PO(OH)2+NaOH→C8H17PO(ONa)(OH)+H2O
This reaction is usually carried out in an aqueous medium under controlled temperature and pH conditions to ensure the complete conversion of octylphosphonic acid to this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction parameters, such as temperature, pressure, and concentration of reactants, are optimized to achieve high yield and purity. The product is then purified through crystallization or other separation techniques to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions: Sodium hydrogen octylphosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form octylphosphonic acid.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The hydrogen atom in the phosphonate group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Octylphosphonic acid.
Reduction: Octylphosphine oxide.
Substitution: Various substituted phosphonates depending on the reagents used.
Aplicaciones Científicas De Investigación
Sodium hydrogen octylphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential role in biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bone-related diseases.
Industry: this compound is used in the formulation of detergents, corrosion inhibitors, and as a stabilizer in various industrial processes.
Mecanismo De Acción
The mechanism of action of sodium hydrogen octylphosphonate involves its ability to form strong hydrogen bonds and coordinate with metal ions. The phosphonate group can interact with metal ions, forming stable complexes that can influence various chemical and biological processes. The compound’s ability to form hydrogen bonds also plays a crucial role in its interaction with other molecules, affecting its solubility, stability, and reactivity.
Comparación Con Compuestos Similares
Octylphosphonic acid: Similar in structure but lacks the sodium ion.
Sodium dihydrogen phosphate: Contains a phosphonate group but with different alkyl chain length.
Sodium hexylphosphonate: Similar structure with a shorter alkyl chain.
Uniqueness: Sodium hydrogen octylphosphonate is unique due to its specific alkyl chain length and the presence of both sodium and phosphonate groups. This combination imparts distinct chemical properties, such as solubility in non-polar solvents and the ability to form stable complexes with metal ions, making it valuable in various applications.
Propiedades
Número CAS |
38304-27-7 |
|---|---|
Fórmula molecular |
C8H18NaO3P |
Peso molecular |
216.19 g/mol |
Nombre IUPAC |
sodium;hydroxy(octyl)phosphinate |
InChI |
InChI=1S/C8H19O3P.Na/c1-2-3-4-5-6-7-8-12(9,10)11;/h2-8H2,1H3,(H2,9,10,11);/q;+1/p-1 |
Clave InChI |
XTZDEPJRUBPTCX-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCP(=O)(O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


